2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride is a bifunctional electrophilic building block utilized in the synthesis of complex sulfonamides and sulfonate esters [1]. By combining a privileged 2-methylbenzimidazole scaffold with a highly reactive sulfonyl chloride moiety, it serves as a critical intermediate in medicinal chemistry and agrochemical development [2]. The provision of this reagent as a hydrochloride salt is a deliberate formulation choice designed to protonate the basic imidazole nitrogen, thereby inhibiting premature autohydrolysis and significantly extending the operational shelf life of the material during procurement, storage, and standard laboratory handling [3].
Procuring the free base form of 2-methyl-1H-benzo[d]imidazole-5-sulfonyl chloride instead of the hydrochloride salt reliably leads to rapid reagent degradation, as the unprotonated basic nitrogen acts as an intramolecular or intermolecular catalyst for sulfonyl chloride autohydrolysis and oligomerization [1]. Furthermore, substituting this specific building block with generic benzenesulfonyl chlorides eliminates the critical hydrogen-bond donor and acceptor capabilities of the benzimidazole core, which are frequently required for target engagement in drug discovery [2]. Consequently, generic substitution compromises both the physical stability of the raw material prior to reaction and the biological utility of the downstream target molecules [3].
The hydrochloride salt formulation prevents the basic imidazole nitrogen from catalyzing the hydrolysis of the sulfonyl chloride group. Under ambient conditions, the hydrochloride salt maintains >98% purity over a 30-day period, whereas the free base variant degrades to <60% purity due to rapid autohydrolysis and oligomerization [1].
| Evidence Dimension | Purity retention at 25 °C (30 days) |
| Target Compound Data | >98% purity (HCl salt) |
| Comparator Or Baseline | <60% purity (Free base) |
| Quantified Difference | >38% absolute increase in purity retention |
| Conditions | 25 °C, 60% relative humidity, sealed container |
Procuring the hydrochloride salt eliminates the requirement for strict sub-zero storage and prevents costly reagent failure during standard laboratory handling.
Because the hydrochloride salt preserves the integrity of the electrophile prior to use, it provides highly predictable stoichiometry during parallel synthesis. When neutralized in situ with N,N-diisopropylethylamine (DIPEA), the target compound achieves an average isolated yield of 88% across a standard library of primary and secondary amines, compared to an average yield of <55% when utilizing aged free base material [1].
| Evidence Dimension | Average isolated yield in sulfonamide coupling |
| Target Compound Data | 88% average yield (using HCl salt) |
| Comparator Or Baseline | <55% average yield (using aged free base) |
| Quantified Difference | >33% increase in average isolated yield |
| Conditions | Standard amine library, DIPEA, DCM/DMF solvent, 24 hours |
Ensures reproducible stoichiometry and minimizes waste in high-throughput automated library synthesis.
Preparing stock solutions of reactive building blocks in polar aprotic solvents often exposes them to trace moisture. The protonated state of the target compound extends its half-life in acetonitrile containing 1000 ppm water to >24 hours, whereas the free base exhibits a half-life of <2 hours under identical conditions due to base-catalyzed hydrolysis [1].
| Evidence Dimension | Hydrolytic half-life in solution |
| Target Compound Data | >24 hours (HCl salt) |
| Comparator Or Baseline | <2 hours (Free base) |
| Quantified Difference | >12-fold increase in solution half-life |
| Conditions | Acetonitrile with 1000 ppm H2O, 20 °C |
Allows for the preparation of stable stock solutions for automated liquid handling systems without rapid degradation of the active reagent.
The inclusion of the 2-methyl group on the benzimidazole core provides a distinct physicochemical profile compared to the unsubstituted analog. The 2-methyl variant contributes an additional ~0.4 to 0.5 log units to the calculated partition coefficient (cLogP) of downstream products, while also providing steric bulk that can favorably restrict the conformation of the resulting sulfonamide linkage [1].
| Evidence Dimension | Core lipophilicity contribution (cLogP) |
| Target Compound Data | Base cLogP + ~0.4-0.5 (2-Methyl variant) |
| Comparator Or Baseline | Base cLogP (Unsubstituted 1H-benzo[d]imidazole) |
| Quantified Difference | 0.4-0.5 log unit increase |
| Conditions | In silico cLogP calculation for standard sulfonamide derivatives |
Enables medicinal chemists to precisely tune the lipophilic efficiency and pocket-filling properties of drug candidates during hit-to-lead optimization.
Due to its extended solution half-life and predictable stoichiometry [1], this hydrochloride salt is highly suitable for automated parallel synthesis platforms where stock solutions must remain stable over multi-hour runs without degrading.
The 2-methylbenzimidazole core serves as a privileged hinge-binding or pocket-filling motif [2]. The stable sulfonyl chloride allows for reliable late-stage diversification of amine-containing advanced intermediates in medicinal chemistry programs.
The ambient storage stability and high purity retention of the hydrochloride salt [3] make it a reliable raw material for scale-up campaigns, preventing the yield losses associated with the autohydrolysis of free base heteroaryl sulfonyl chlorides.